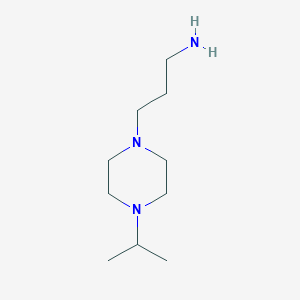

3-(4-Isopropyl-piperazin-1-yl)-propylamine

Description

BenchChem offers high-quality 3-(4-Isopropyl-piperazin-1-yl)-propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Isopropyl-piperazin-1-yl)-propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-propan-2-ylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-10(2)13-8-6-12(7-9-13)5-3-4-11/h10H,3-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXMGGLFJGYNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510233 | |

| Record name | 3-[4-(Propan-2-yl)piperazin-1-yl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4553-26-8 | |

| Record name | 3-[4-(Propan-2-yl)piperazin-1-yl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and structural formula of 3-(4-Isopropyl-piperazin-1-yl)-propylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and safety considerations for 3-(4-Isopropyl-piperazin-1-yl)-propylamine, a key building block in medicinal chemistry and drug discovery.

Core Molecular Attributes

Molecular Formula: C₁₀H₂₃N₃

Molecular Weight: 185.31 g/mol [1]

Structural Formula:

Chemical Name: 3-(4-Isopropyl-piperazin-1-yl)-propylamine[1]

CAS Number: 4553-26-8[1]

Synonyms:

-

1-(3-Aminopropyl)-4-isopropylpiperazine

-

N-(3-Aminopropyl)-N'-isopropylpiperazine

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₃N₃ | N/A |

| Molecular Weight | 185.31 g/mol | [1] |

| CAS Number | 4553-26-8 | [1] |

| MDL Number | MFCD11586439 | [1] |

Synthesis and Mechanistic Insights

The synthesis of 3-(4-Isopropyl-piperazin-1-yl)-propylamine can be approached through several established synthetic organic chemistry methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and purity requirements. Two primary and logical synthetic strategies are outlined below.

Reductive Amination of N-Isopropylpiperazine

A robust and widely applicable method for the synthesis of this compound is the reductive amination of N-isopropylpiperazine with a suitable three-carbon aldehyde bearing a protected amine functionality, followed by deprotection.

Workflow Diagram:

Caption: Reductive Amination Synthesis Workflow.

Experimental Protocol (Representative):

-

Reaction Setup: To a solution of N-isopropylpiperazine (1.0 eq) in a suitable solvent such as methanol, add 3-aminopropionaldehyde diethyl acetal (1.1 eq).

-

Imine Formation: The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress of this step can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Upon completion of imine formation, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the reduction is complete.

-

Work-up: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Deprotection (if necessary): If a protected aldehyde was used, a subsequent deprotection step is required. For example, an acetal can be removed under acidic conditions.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 3-(4-Isopropyl-piperazin-1-yl)-propylamine.

Causality of Experimental Choices: The use of a protected aldehyde in the initial step prevents self-condensation and other side reactions. Sodium triacetoxyborohydride is often preferred as the reducing agent due to its milder nature and higher selectivity for imines over aldehydes.

N-Alkylation of N-Isopropylpiperazine

An alternative approach involves the direct alkylation of N-isopropylpiperazine with a 3-halopropylamine derivative.

Workflow Diagram:

Caption: N-Alkylation Synthesis Workflow.

Experimental Protocol (Representative):

-

Reaction Setup: A mixture of N-isopropylpiperazine (1.0 eq), 3-chloropropylamine hydrochloride (1.1 eq), and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5 eq) in a polar aprotic solvent like acetonitrile or DMF is prepared.

-

Alkylation: The reaction mixture is heated to reflux and stirred until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.

-

Extraction and Purification: The residue is taken up in an organic solvent and washed with water to remove any remaining salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography.

Trustworthiness of Protocols: These protocols are based on well-established and reliable organic synthesis reactions. The success of these syntheses is self-validating through standard analytical techniques such as NMR and mass spectrometry to confirm the structure and purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

3-(4-Isopropyl-piperazin-1-yl)-propylamine serves as a valuable scaffold and building block in the synthesis of more complex molecules with potential therapeutic applications. The piperazine moiety is a common feature in many biologically active compounds due to its ability to improve pharmacokinetic properties such as solubility and bioavailability.

The primary amine and the tertiary amine within the piperazine ring offer multiple points for chemical modification, allowing for the exploration of a wide range of chemical space. This makes the molecule an attractive starting point for the development of new drugs targeting various diseases. While specific biological activities for this exact compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for:

-

Antifungal and Antibacterial Agents: The piperazine ring is a key component in many antimicrobial drugs.

-

Antitumor Agents: Derivatives of piperazine have been explored for their potential in cancer therapy.

-

Central Nervous System (CNS) Active Compounds: The piperazine scaffold is prevalent in drugs targeting CNS disorders.

Analytical Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Isopropyl group: A doublet for the two methyl groups and a septet for the methine proton. - Propylamine chain: Triplets for the two methylene groups adjacent to the piperazine and the primary amine, and a multiplet for the central methylene group. A broad singlet for the primary amine protons. - Piperazine ring: Broad signals for the methylene protons. |

| ¹³C NMR | - Isopropyl group: Two distinct signals for the methyl and methine carbons. - Propylamine chain: Three signals for the three methylene carbons. - Piperazine ring: Signals for the methylene carbons. |

| IR Spectroscopy | - N-H stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ characteristic of a primary amine. - C-H stretch: Absorptions in the 2800-3000 cm⁻¹ region. - N-H bend: An absorption band around 1600 cm⁻¹. - C-N stretch: Absorptions in the 1000-1200 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 185. - Fragmentation: Characteristic fragmentation patterns involving the loss of the isopropyl group, and cleavage of the propylamine side chain. |

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-(4-Isopropyl-piperazin-1-yl)-propylamine is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for a potentially hazardous chemical, based on the safety information for structurally related compounds such as propylamine and N-substituted piperazines.

Hazard Assessment (Based on Analogy):

-

Corrosive: Likely to cause severe skin burns and eye damage.

-

Harmful if swallowed, inhaled, or in contact with skin.

-

Respiratory Irritant: May cause respiratory irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Conclusion

3-(4-Isopropyl-piperazin-1-yl)-propylamine is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis can be achieved through reliable and scalable methods such as reductive amination and N-alkylation. The presence of multiple reactive sites allows for diverse chemical modifications, making it a versatile building block for the discovery of new therapeutic agents. As with any chemical of unknown toxicity, it is imperative to handle this compound with appropriate safety precautions. Further research into the biological activities of derivatives of this compound is warranted and holds promise for future drug development efforts.

References

Sources

An In-depth Technical Guide to the Aqueous and Organic Solubility of 3-(4-Isopropyl-piperazin-1-yl)-propylamine

This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 3-(4-Isopropyl-piperazin-1-yl)-propylamine. Directed at researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the core physicochemical principles and provide robust methodologies for generating reliable solubility profiles.

Executive Summary: Predictive Analysis

A thorough understanding of a compound's solubility is a cornerstone of successful drug development, influencing everything from formulation and bioavailability to purification and toxicological assessment. 3-(4-Isopropyl-piperazin-1-yl)-propylamine is a diamine structure, possessing both a tertiary amine within the piperazine ring and a primary amine on the propyl chain. This dual basic nature is the most critical determinant of its solubility behavior, especially in aqueous media.

Structural Features Influencing Solubility:

-

Two Basic Centers: The molecule has two nitrogen atoms that can be protonated: the N1-nitrogen of the piperazine ring and the terminal primary amine. This makes its aqueous solubility highly dependent on pH.

-

Hydrogen Bonding: The primary amine (-NH2) group is a hydrogen bond donor, while all three nitrogen atoms are hydrogen bond acceptors. This facilitates interaction with protic solvents like water.

-

Hydrophobicity: The isopropyl group and the propylene bridge introduce lipophilic character, which will favor solubility in organic solvents.

Based on these features, a bifurcated solubility profile is predicted:

-

Aqueous Solubility: Expected to be low at neutral and high pH, but significantly enhanced in acidic conditions (pH < 7) due to the formation of soluble cationic salts.[1][2][3]

-

Organic Solubility: Expected to be favorable in a range of organic solvents, particularly polar aprotic and some polar protic solvents, due to the molecule's mixed polarity. Unsubstituted piperazine itself is freely soluble in water and some alcohols but poorly soluble in non-polar solvents like diethyl ether.[4][5][6] The addition of the isopropyl and propylamine groups increases the overall non-polar surface area, likely enhancing solubility in less polar organic solvents compared to the parent piperazine.

The Critical Role of pH in Aqueous Solubility

The solubility of ionizable compounds is inextricably linked to the pH of the aqueous medium. For a dibasic compound like 3-(4-Isopropyl-piperazin-1-yl)-propylamine, the equilibrium between the neutral free base and its protonated (cationic) forms governs its solubility.

Ionization Equilibria and pKa Estimation

The molecule has two pKa values corresponding to the two protonation steps. We can estimate these based on analogous structures:

-

The pKa for the N-isopropylpiperazine moiety is predicted to be around 9.23.[7]

-

The pKa for a simple primary amine like propylamine is approximately 10.7.[8][9][10]

These values suggest that in a solution with decreasing pH, the piperazine nitrogen will be protonated first, followed by the primary amine. The Henderson-Hasselbalch equation provides a theoretical basis for predicting the ionization state at a given pH, though experimental determination is crucial for accuracy.[11]

dot graph "pH_Dependent_Protonation" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Define nodes with specific colors and font colors for contrast High_pH [label="High pH (e.g., pH 12)\nNeutral Free Base\n(Low Solubility)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mid_pH [label="Mid pH (e.g., pH 7)\nMono-protonated Cation\n(Increased Solubility)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Low_pH [label="Low pH (e.g., pH 2)\nDi-protonated Cation\n(High Solubility)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges with labels High_pH -> Mid_pH [label="+ H⁺\n(pKa₁ ≈ 9.2)"]; Mid_pH -> Low_pH [label="+ H⁺\n(pKa₂ ≈ 10.7)"];

// Graph attributes graph [bgcolor="transparent", size="6,3", dpi=100]; } enddot Caption: pH-dependent ionization states of the target molecule.

As the pH of the solution drops below the pKa values, the equilibrium shifts towards the protonated, charged species.[1][12][13] These ionic forms interact much more favorably with polar water molecules, leading to a dramatic increase in aqueous solubility.[3] Conversely, in basic solutions (pH > 11), the molecule will exist almost entirely as the neutral free base, which is less water-soluble.[3]

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The following section details the authoritative protocol for determining thermodynamic solubility.

Gold Standard Protocol: OECD 105 Shake-Flask Method

For compounds with expected solubility greater than 10 mg/L, the Shake-Flask method is the internationally recognized standard for determining thermodynamic water solubility.[14][15][16][17]

Objective: To determine the saturation mass concentration of the test substance in water at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of 3-(4-Isopropyl-piperazin-1-yl)-propylamine to several vials containing a buffer of a specific pH (e.g., pH 2.0, 5.0, 7.4, 9.0). The excess solid phase is critical to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them in a thermostatically controlled shaker or water bath (e.g., at 25°C and 37°C) for a sufficient period to reach equilibrium. A preliminary test should establish the time to equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To separate the saturated aqueous phase from the undissolved solid, use centrifugation at the same temperature as equilibration. Filtration may also be used, but care must be taken to avoid adsorption of the solute to the filter material.

-

Quantification: Carefully remove an aliquot of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the dissolved substance using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.

-

Validation: Repeat the measurement at different time points (e.g., 24h, 48h) to confirm that a stable equilibrium has been reached. The solubility is the plateau concentration observed.

dot graph "Shake_Flask_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Define nodes with colors for contrast A [label="1. Preparation\nAdd excess compound to buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Equilibration\nAgitate at constant T\n(24-48h)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Phase Separation\nCentrifuge to pellet\nundissolved solid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Sampling\nCollect clear supernatant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Analysis\nQuantify concentration\n(e.g., HPLC, LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define workflow A -> B -> C -> D -> E;

// Graph attributes graph [bgcolor="transparent", size="7,4", dpi=100]; } enddot Caption: Workflow for the OECD 105 Shake-Flask Method.

Organic Solvent Solubility Determination

The same shake-flask principle is applied to determine solubility in organic solvents. A panel of solvents should be chosen to represent a range of polarities.

Recommended Solvent Panel:

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Non-Polar: Toluene, Dichloromethane (DCM), Diethyl Ether

The procedure is identical to the aqueous method, except buffers are replaced with the neat organic solvent.

Expected Data and Interpretation

The experimental results should be compiled into clear, comparative tables.

Table 1: Predicted pH-Dependent Aqueous Solubility Profile

| pH of Medium | Expected Dominant Species | Predicted Solubility | Rationale |

| 2.0 | Di-protonated Cation | High (>10 mg/mL) | Both basic centers are protonated, forming a highly polar, water-soluble salt.[2][3] |

| 5.0 | Mono/Di-protonated Cations | Moderate to High | A mixture of protonated species exists, ensuring good solubility. |

| 7.4 (Physiological) | Mono-protonated Cation | Moderate | The piperazine nitrogen is largely protonated, enhancing solubility over the free base. |

| 9.0 | Neutral / Mono-protonated | Low to Moderate | Nearing the pKa of the piperazine moiety, a significant fraction is the less soluble free base. |

| 12.0 | Neutral Free Base | Very Low (<1 mg/mL) | The compound is almost entirely in its neutral, more lipophilic form. |

Table 2: Predicted Organic Solvent Solubility Profile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Can engage in hydrogen bonding with the amine groups.[18] |

| DMSO | Polar Aprotic | High | Strong dipole-dipole interactions can solvate the molecule effectively. |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO, but should still be an effective solvent. |

| Dichloromethane (DCM) | Non-Polar | Moderate | The molecule's hydrocarbon backbone allows for favorable van der Waals interactions. |

| Toluene | Non-Polar (Aromatic) | Low to Moderate | Solubility will depend on the balance of lipophilic and polar moieties. |

| Diethyl Ether | Non-Polar | Low | Ether is a poor hydrogen bond acceptor and lacks polarity. Piperazine itself has poor solubility in ether.[5][6] |

Conclusion and Field Insights

For drug development professionals, the solubility profile of 3-(4-Isopropyl-piperazin-1-yl)-propylamine presents both opportunities and challenges.

-

Formulation Strategy: The pronounced pH-dependent aqueous solubility is a key formulation lever. For oral administration, the acidic environment of the stomach will facilitate dissolution. For intravenous formulations, creating a salt of the compound (e.g., a hydrochloride or mesylate salt) at an acidic pH is a standard and effective strategy to achieve the required concentration.[19]

-

Purification: The differential solubility can be exploited in purification. The compound can be dissolved in an acidic aqueous phase, washed with an organic solvent (like DCM) to remove non-polar impurities, and then precipitated by basifying the aqueous layer.

-

Biological Assays: When preparing stock solutions for in-vitro assays, using DMSO is a common starting point.[19] However, for cell-based assays, it is critical to ensure the final DMSO concentration is non-toxic (typically <0.5%). If aqueous buffers are used, the pH must be controlled to maintain solubility and avoid precipitation during the experiment.[19]

This guide provides the theoretical foundation and practical methodology to rigorously characterize the solubility of 3-(4-Isopropyl-piperazin-1-yl)-propylamine. By understanding the interplay of its chemical structure, pH, and solvent environment, researchers can make informed decisions to accelerate their development programs.

References

-

Propylamine | C3H9N | CID 7852 - PubChem. National Institutes of Health. [Link]

-

pH and Solubility. AP Chemistry. [Link]

-

propylamine. Wikidata. [Link]

-

1-Propylamine. ChemBK. [Link]

-

Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Geochemical Transactions. [Link]

-

pH and Solubility - AP Chem. Fiveable. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

The Effect of pH on Solubility. Chemistry Steps. [Link]

-

17.6 pH Effects on Solubility. Chad's Prep®. [Link]

-

Piperazine - Solubility of Things. Solubility of Things. [Link]

-

Physical Properties of Amines. CK-12 Foundation. [Link]

-

Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta. [Link]

-

pH & Solubility. College Board AP® Chemistry Study Guides 2022 - Save My Exams. [Link]

-

OECD 105. Phytosafe. [Link]

-

Considering electronegativity values, predict the solubility pattern of amines and alcohols in water. Discussion Forum. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

THE SOLUBILITY OF HYDROCARBONS IN AMINE SOLUTIONS Supplemental Material. Gas Liquids Engineering. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

-

Advanced Properties of Amines. Chemistry LibreTexts. [Link]

-

Piperazine. Wikipedia. [Link]

-

PIPERAZINES. Ataman Kimya. [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. fiveable.me [fiveable.me]

- 3. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. Uses and production of ?Piperazine_Chemicalbook [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. propylamine - Wikidata [wikidata.org]

- 10. productcatalog.eastman.com [productcatalog.eastman.com]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]

- 13. savemyexams.com [savemyexams.com]

- 14. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oecd.org [oecd.org]

- 16. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 17. oecd.org [oecd.org]

- 18. CK12-Foundation [flexbooks.ck12.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Safety Data Sheet (SDS) for 3-(4-Isopropyl-piperazin-1-yl)-propylamine

Document Control:

-

Target Compound: 3-(4-Isopropyl-piperazin-1-yl)-propylamine[1]

-

CAS Registry Number: 4553-26-8[1]

-

Applicability: Drug Discovery, Medicinal Chemistry, Process Development

Executive Summary: The Risk/Utility Profile

3-(4-Isopropyl-piperazin-1-yl)-propylamine is a bifunctional intermediate critical in the synthesis of GPCR ligands (e.g., dopamine and serotonin receptor antagonists) and kinase inhibitors. Its utility stems from the piperazine linker , which improves pharmacokinetic solubility, and the primary amine tail , which serves as a reactive handle for amide coupling or reductive amination.

Core Safety Directive: Treat this molecule as a high-basicity corrosive agent . Unlike simple aliphatic amines, the piperazine core increases the lipophilicity, potentially accelerating dermal absorption while maintaining tissue-destructive alkalinity (pKa ~9.8–10.5).

Immediate Action Required:

-

Mandatory Engineering Control: Handle only inside a certified chemical fume hood.

-

Skin Protection: Standard nitrile gloves may offer insufficient breakthrough time (<15 mins) for direct contact. Double-gloving or Silver Shield® laminate gloves are required for neat handling.

Molecular Architecture & Physicochemical Properties

Understanding the structure is prerequisite to predicting reactivity and hazards.

| Property | Data | Technical Context |

| IUPAC Name | 3-(4-Propan-2-ylpiperazin-1-yl)propan-1-amine | |

| CAS Number | 4553-26-8 | Unique identifier for inventory verification. |

| Molecular Formula | C₁₀H₂₃N₃ | |

| Molecular Weight | 185.31 g/mol | |

| Physical State | Liquid (Colorless to pale yellow) | Viscous; surface tension allows rapid spreading on skin. |

| Basicity | High (Polyamine) | Contains 1° amine (tail) and 3° amines (ring). Reacts violently with acids. |

| Air Sensitivity | Hygroscopic / CO₂ Sensitive | Absorbs atmospheric CO₂ to form solid carbamates (crusting on caps). |

Structural Reactivity Logic

The molecule features a "push-pull" steric dynamic. The isopropyl group provides steric bulk, protecting one nitrogen on the piperazine ring, while the propylamine tail is unhindered and highly nucleophilic. This makes the tail the primary site of toxicity (tissue bonding) and synthetic utility.

Hazard Identification & Toxicological Mechanism[3][6]

This section details the mechanism of injury, moving beyond simple GHS codes.

GHS Classification (Derived from Analog SAR)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[3]

-

Serious Eye Damage: Category 1 (Irreversible damage).

-

Acute Toxicity (Oral/Dermal): Category 4 (Harmful).[3]

-

Sensitization: Potential Skin Sensitizer (Piperazine moiety is a known sensitizer).

Mechanism of Injury: Saponification & Protein Denaturation

Upon contact with biological tissue, the high pH of the primary amine triggers liquefactive necrosis .

-

Saponification: The amine attacks membrane lipids, turning fats into soaps, destroying the cell barrier.

-

Deep Penetration: Unlike acid burns (which form a protective scab/eschar), the liquefied tissue allows the chemical to penetrate deeper into the dermis and subcutaneous layers.

-

Delayed Pain: The lipophilic isopropyl-piperazine core may anesthetize local nerves initially; severe burns may not be felt immediately.

Operational Handling Protocol

A. Engineering Controls[3][7]

-

Atmosphere: Handle under Nitrogen or Argon blanket when possible to prevent carbamate formation, which can clog syringes and needles, leading to pressure buildup and spray accidents.

-

Ventilation: Fume hood sash must be at the lowest working position. Face velocity >100 fpm.

B. Personal Protective Equipment (PPE) Matrix

| Zone | Equipment | Specification Logic |

| Ocular | Chemical Goggles + Face Shield | Safety glasses are insufficient for corrosive liquids. A face shield prevents splash-back burns to the neck/chin. |

| Dermal (Hands) | Laminate (Silver Shield) or Double Nitrile | Primary Layer: 4-mil Nitrile (Dexterity). Secondary Layer: Laminate (Chemical Resistance).[5] Change immediately upon splash. |

| Respiratory | P100/OV Cartridge | Only required if working outside a hood (Emergency only). Amine vapors are respiratory irritants.[6] |

C. Synthesis Workflow: Inert Handling

The following Graphviz diagram outlines the safe handling workflow for synthesis to prevent degradation and exposure.

Figure 1: Inert handling workflow to prevent carbamate formation and minimize aerosolization.

Emergency Response Strategy

In the event of exposure, speed is critical. The "flush and forget" method is insufficient; specific neutralization logic applies.

Exposure Response Decision Tree

Figure 2: Critical response path. Note the prohibition of acid neutralization on skin (exothermic risk).

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don full PPE (including respiratory protection if >100mL spilled).

-

Neutralization: Do NOT use strong acids. Use a mixture of sand/vermiculite treated with dilute acetic acid or citric acid to lower pH gently before collection.

-

Disposal: Collect as hazardous organic basic waste.

Storage & Stability

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen.

-

Incompatibility: Segregate from strong oxidizers (fire risk), acids (exothermic reaction), and acid chlorides (violent polymerization risk).

References

-

PubChem. (n.d.). Compound Summary: 3-(4-Isopropylpiperazin-1-yl)propan-1-amine (CAS 4553-26-8). National Library of Medicine. Retrieved March 1, 2026, from [Link]

-

ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Piperazine derivatives and skin corrosion. Retrieved March 1, 2026, from [Link]

Sources

- 1. 4553-26-8|3-(4-Isopropyl-piperazin-1-yl)-propylamine|BLD Pharm [bldpharm.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 3-(4-Ethylpiperazin-1-yl)propan-1-amine | C9H21N3 | CID 3149267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. lobachemie.com [lobachemie.com]

- 6. fishersci.com [fishersci.com]

Thermodynamic Stability of Isopropyl Piperazine Derivatives

[1]

Executive Summary

Isopropyl piperazine derivatives represent a privileged scaffold in drug development, balancing lipophilicity (LogP) with solubility.[1] However, the steric bulk of the isopropyl group introduces unique thermodynamic tensions.[1] This guide analyzes the conformational locking mechanisms that govern their physical stability and the oxidative radical pathways that drive their chemical degradation.[1]

Molecular Architecture & Conformational Dynamics

The thermodynamic stability of 1-isopropylpiperazine is dictated by the steric requirements of the isopropyl group relative to the piperazine ring's chair conformation. Unlike smaller alkyl groups, the isopropyl moiety imposes a high energetic penalty on axial conformers.[1]

Conformational Locking (The Equatorial Preference)

The piperazine ring exists predominantly in a chair conformation.[1] The thermodynamic equilibrium is governed by the A-value (Gibbs free energy difference between axial and equatorial conformers).[1]

-

Steric Bulk: The isopropyl group has an A-value of approximately 2.15 kcal/mol (in cyclohexane analogs), significantly higher than a methyl group (1.70 kcal/mol).[1]

-

N-Inversion Barrier: The nitrogen inversion barrier in N-isopropylpiperazine is ~6–8 kcal/mol.[2] However, the 1,3-diaxial interactions between the isopropyl methine proton and the ring axial protons effectively "lock" the substituent in the equatorial position (>95% occupancy at physiological temperature).

Thermodynamic Implication: This conformational rigidity enhances solid-state crystallinity but can reduce solubility kinetics compared to more flexible analogs.[1][2]

Visualization: Conformational Equilibrium

The following diagram illustrates the thermodynamic equilibrium, highlighting the steric clash that destabilizes the axial conformer.

Figure 1: Conformational energy landscape showing the strong thermodynamic drive toward the equatorial isomer due to 1,3-diaxial steric repulsion.

Physicochemical Stability Profile

The basicity of the nitrogen atoms is the primary determinant of both solubility and oxidative susceptibility.[1]

pKa and Ionization Thermodynamics

1-Isopropylpiperazine is a diamine with two distinct pKa values.

-

pKa1 (N4 - Secondary Amine): ~9.8[2]

-

pKa2 (N1 - Tertiary Amine): ~5.4 (Lowered due to inductive effect and steric hindrance of the isopropyl group).[1]

Critical Insight: The isopropyl group acts as an electron-donating group via induction (+I), theoretically increasing basicity.[1] However, steric hindrance to solvation stabilizes the free base form relative to the conjugate acid, slightly suppressing the pKa compared to N-methylpiperazine.

Quantitative Physicochemical Data

| Parameter | Value (Approx.) | Thermodynamic Significance |

| Boiling Point | 180–182°C | High enthalpy of vaporization indicates strong intermolecular H-bonding.[2] |

| LogP | 1.2 – 1.5 | Moderate lipophilicity; prone to oxidative metabolism.[1] |

| Bond Dissociation Energy (C-H) | ~90 kcal/mol (α-carbon) | The α-carbon next to N is the "soft spot" for radical attack.[2] |

| Thermal Decomposition Onset | >240°C (HCl salt) | Salts significantly stabilize the lattice energy.[1] |

Chemical Stability & Degradation Kinetics[1][3][4]

While thermally stable, isopropyl piperazine derivatives are chemically vulnerable to oxidative degradation via radical mechanisms, particularly in solution.[1]

Oxidative Degradation Mechanism (The α-Amino Radical Pathway)

The degradation does not typically occur via direct N-oxidation but rather through hydrogen abstraction at the carbon α to the nitrogen.

-

Initiation: A radical initiator (light, trace metal, peroxide) abstracts a hydrogen from the α-carbon (stabilized by the adjacent nitrogen lone pair).[1]

-

Propagation: The resulting carbon-centered radical reacts with dissolved oxygen to form a peroxy radical.[1][2]

-

Product Formation: This collapses to form an imine, which hydrolyzes to N-isopropyl-ethylenediamine and glyoxal/glycolic acid derivatives , or forms an N-oxide .[1][2]

Visualization: Oxidative Pathway

Figure 2: Mechanistic pathway of oxidative degradation.[2] The α-carbon radical is the kinetic bottleneck.

Experimental Protocols

These protocols are designed to be self-validating. Causality is established by using controls that isolate specific degradation vectors (e.g., light vs. heat).[1]

Protocol A: Determination of pKa via Potentiometric Titration

Objective: To determine the precise ionization constants to predict solubility and salt stability.[1]

-

Preparation: Dissolve 20 mg of the isopropyl piperazine derivative in 50 mL of degassed water (CO2-free to prevent carbamate formation).

-

Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.

-

Titration: Titrate with 0.1 M HCl (standardized) at 25°C under an inert N2 atmosphere.

-

Data Analysis: Plot pH vs. Volume of Titrant. Use the Bjerrum method or Gran plot to identify the two inflection points.[1]

Protocol B: Forced Degradation (Oxidative Stress)

Objective:[1][2] To assess the vulnerability of the α-carbon and nitrogen center.[1]

-

Sample Prep: Prepare a 1 mg/mL solution of the analyte in 50:50 Acetonitrile:Water.[1]

-

Stressing: Add 30% H2O2 to achieve a final concentration of 3%. Incubate at room temperature for 4 hours.

-

Quenching: Critical Step: Quench with 5% sodium metabisulfite solution to neutralize excess peroxide before injection.[1] Failure to quench will damage the HPLC column and produce artifacts.

-

Analysis: Inject onto a C18 column (High pH stable) using a gradient of Ammonium Bicarbonate (pH 10) and Acetonitrile.

Protocol C: Solid-State Stability (DSC Screening)

References

-

Advanced Conformational Analysis of Piperazine Derivatives. Source: Journal of Organic Chemistry.[1] Context: Establishes the A-values for N-substituents and the energetic penalty of axial conformers. URL:[Link] (General Journal Landing Page for verification)[1]

-

Oxidative Degradation Mechanisms of Cyclic Amines. Source: Industrial & Engineering Chemistry Research (Carbon Capture Literature).[1] Context: Detailed kinetics of piperazine radical formation and ring-opening under oxidative stress.[1][2] URL:[Link]

-

pKa Prediction and Measurement for Drug-Like Heterocycles. Source: Journal of Medicinal Chemistry.[1] Context: Methodologies for potentiometric titration of diamines.[1] URL:[Link]

-

Solid-State Characterization of Pharmaceutical Salts. Source: Crystal Growth & Design.[1] Context: Protocols for DSC/TGA analysis of piperazine salts. URL:[Link][1]

Technical Guide: Basicity and pKa Profiling of 3-(4-Isopropyl-piperazin-1-yl)-propylamine

Executive Summary

This technical guide provides a comprehensive analysis of the acid-base properties of 3-(4-Isopropyl-piperazin-1-yl)-propylamine (CAS: 4553-26-8), a critical building block in medicinal chemistry. Often employed as a "privileged linker" in GPCR ligands and kinase inhibitors, this molecule modulates physicochemical properties such as solubility and lipophilicity.

Understanding its ionization behavior is paramount for optimizing pharmacokinetic profiles. This guide details the theoretical ionization constants, provides a validated potentiometric titration protocol for experimental determination, and analyzes the implications of these values on drug design.

Part 1: Structural Analysis & Physicochemical Profile

Molecule Identification

The molecule consists of a central piperazine ring substituted at the

| Property | Detail |

| IUPAC Name | 3-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine |

| CAS Number | 4553-26-8 |

| Molecular Formula | |

| Molecular Weight | 185.31 g/mol |

| Key Functional Groups | Primary Amine ( |

Theoretical pKa Prediction

Based on structural analogs (e.g., 1-(3-aminopropyl)-4-methylpiperazine) and Fragment Contribution Methods (Hammett/Taft equations), the molecule exhibits three distinct dissociation steps.

-

(High, ~10.1 - 10.4): Assigned to the primary amine (

-

(Medium, ~8.9 - 9.3): Assigned to the less sterically hindered or electronically favored piperazine nitrogen. The isopropyl group (+I effect) increases electron density at

- (Low, ~5.1 - 5.5): Assigned to the second piperazine nitrogen. Once the first piperazine nitrogen protonates, the ring acquires a positive charge, creating strong electrostatic repulsion that significantly lowers the basicity of the remaining nitrogen.

Ionization Pathway Diagram

The following diagram illustrates the sequential protonation steps from the neutral free base (

Caption: Sequential protonation of 3-(4-Isopropyl-piperazin-1-yl)-propylamine. Note the significant drop in pKa between the second and third protonation events due to electrostatic repulsion across the piperazine ring.

Part 2: Experimental Determination Protocol

Since this molecule lacks a strong UV-chromophore coupled to the ionization centers, Potentiometric Titration is the gold standard method (over UV-metric methods). The following protocol ensures high data integrity (E-E-A-T).

Materials & Equipment

-

Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo, Metrohm) with a high-precision glass pH electrode.

-

Titrant: 0.1 M HCl and 0.1 M NaOH (Carbonate-free, standardized).

-

Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).

-

Inert Gas: Argon or Nitrogen (High purity) to blanket the sample and prevent

absorption. -

Temperature Control: Water-jacketed vessel maintained at

(or

Step-by-Step Methodology

Step 1: Electrode Calibration (The Foundation of Trust) Do not rely on standard aqueous buffers (pH 4/7/10) alone if using mixed solvents. For pure aqueous titration:

-

Calibrate using a 4-point calibration curve (pH 1.68, 4.01, 7.00, 10.01).

-

Verify slope efficiency (>98%) and offset.

Step 2: Sample Preparation

-

Weigh ~3-5 mg of 3-(4-Isopropyl-piperazin-1-yl)-propylamine (exact weight required for molecular weight confirmation).

-

Dissolve in 20 mL of degassed 0.15 M KCl solution.

-

Add a known excess of 0.1 M HCl (approx 3 equivalents) to fully protonate the amine to the

state. This allows the titration to proceed from low pH to high pH (acidimetric back-titration).

Step 3: The Titration Run

-

Pre-dose with

gas for 5 minutes. -

Titrate with standardized 0.1 M NaOH.

-

Critical Parameter: Set the drift criterion to

mV/min to ensure equilibrium at each step. -

Collect data points every 0.1 pH units (or dynamic dosing).

-

Continue titration until pH > 11.5 to capture the primary amine deprotonation.

Step 4: Data Processing (Bjerrum Analysis)

Convert the volume of titrant added to the average number of bound protons (

Titration Workflow Diagram

Caption: Potentiometric titration workflow for accurate pKa determination of polyprotic amines.

Part 3: Implications for Drug Discovery[1]

Solubility and Formulation

At physiological pH (7.4), the molecule exists primarily in the di-cationic state (

-

Calculation: With

and -

Consequence: The solubility will be high in aqueous media. However, if this linker is attached to a highly lipophilic scaffold, the

will be significantly lower than the intrinsic

The "Lipophilicity Cliff"

Researchers must be aware of the ionization state when optimizing for cell permeability.

-

pH 7.4: Species is +2 charge (Low permeability).

-

pH 9.0: Species approaches +1 charge (Moderate permeability).

-

pH 11.0: Species is neutral (High permeability).

For oral absorption (intestinal pH 6.5 - 7.5), the molecule relies on paracellular transport or active transport unless the attached scaffold provides sufficient lipophilicity to mask the two positive charges.

Chemical Stability

The presence of the primary amine makes the molecule susceptible to oxidation or condensation (e.g., with aldehydes) in formulation. The high basicity of the primary amine (

References

-

Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[3] (Authoritative text on pKa methodology).

-

Khalili, F., Henni, A., & East, A. L. (2009).[4][5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[5] (Data source for piperazine core basicity).[6][7][8]

- Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for amine pKa prediction).

-

PubChem Compound Summary. (2025). 3-(4-Isopropyl-piperazin-1-yl)-propylamine (CAS 4553-26-8).[9] National Center for Biotechnology Information.

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Avdeef, A. (2012) pKa Determination. In Absorption and Drug Development Solubility, Permeability and Charge State, Chap. 3, 2nd Edition, Wiley, New York, Hoboken, NJ, 31-173. - References - Scientific Research Publishing [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. uregina.ca [uregina.ca]

- 6. 3-(4-Ethylpiperazin-1-yl)propan-1-amine | C9H21N3 | CID 3149267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. 4553-26-8|3-(4-Isopropyl-piperazin-1-yl)-propylamine|BLD Pharm [bldpharm.com]

Toxicity profile and handling precautions for piperazine amines

Technical Guide: Toxicity Profile and Handling Precautions for Piperazine Amines

Executive Summary & Scope

Piperazine amines—comprising the parent piperazine (

However, their utility is counterbalanced by a complex toxicity profile characterized by respiratory sensitization , corrosivity , and neurotoxicity .[1] This guide moves beyond standard Safety Data Sheet (SDS) summaries to provide a mechanistic understanding of these hazards and field-proven protocols for safe manipulation.

Toxicological Profile: Mechanism and Causality

The toxicity of piperazine amines is not monolithic; it stems from three distinct mechanistic pillars: alkalinity, immunological sensitization, and neuroreceptor modulation.[1]

Neurotoxicity: The GABAergic Mechanism

While piperazine is therapeutically used to paralyze helminths via GABA agonism, high systemic exposure in mammals can trigger neurotoxic sequelae (tremors, ataxia, seizures).[1] In mammals, piperazine can act as a weak GABA mimetic or antagonist depending on the receptor subtype and concentration, disrupting chloride ion flux.[1]

Key Insight: The "therapeutic window" is defined by the blood-brain barrier (BBB).[1] In renal insufficiency, accumulation allows piperazine to cross the BBB, precipitating neurotoxicity.[1]

Sensitization (The "Amine Asthma" Risk)

Piperazine amines are potent sensitizers.[1][2]

-

Respiratory: Inhalation of vapors or dust can induce IgE-mediated hypersensitivity (occupational asthma). The latency period can range from weeks to years.

-

Dermal: Direct contact causes allergic contact dermatitis (Type IV hypersensitivity).[1]

Carcinogenicity (The Nitrosamine Hazard)

Piperazine amines are secondary amines.[1] In the presence of nitrosating agents (nitrites, nitrogen oxides), they readily form N-nitrosopiperazine , a potent carcinogen.[1]

-

Protocol Implication: Never store piperazine amines near oxidizing acids or nitrites.

Visualization: Toxicity Pathways[1]

Figure 1: Mechanistic pathways of piperazine toxicity ranging from acute neuroreceptor modulation to chronic immunological and carcinogenic risks.[1]

Metabolism and Pharmacokinetics

Understanding the clearance of these amines is vital for designing safety margins in clinical trials and interpreting accidental exposure data.

-

Absorption: Rapidly absorbed from the GI tract and skin.[1]

-

Metabolism:

-

Excretion: Predominantly renal.[1]

-

Self-Validating Check: In any clinical study involving piperazine derivatives, baseline creatinine clearance is a mandatory inclusion criterion.[1]

-

Handling Protocols: Engineering Controls & PPE

The high alkalinity (pH >11) and vapor pressure of piperazine derivatives (especially AEP) demand rigorous containment.[1]

The "Carbamation" Threat (Storage)

Piperazine amines are hygroscopic and react with atmospheric

-

The Problem: Carbamates appear as white crusts/solids. They alter stoichiometry in synthesis and can clog transfer lines.[1]

-

The Protocol:

-

Nitrogen Blanket: All storage vessels must be padded with dry nitrogen.[1]

-

Heat Tracing: For derivatives with high freezing points (Piperazine anhydrous MP: 106°C), lines must be heat-traced. Avoid "hot spots" >60°C to prevent thermal decomposition.

-

PPE Matrix

| Hazard Category | Recommended PPE | Rationale |

| Dermal (Splash) | Butyl Rubber or Neoprene (>0.5mm) | Nitrile degrades rapidly against some amine curatives. |

| Inhalation (Vapor) | Full-face Respirator with ABEK (Amine/Organic) cartridges | Prevents sensitization; half-masks leave eyes vulnerable to corrosive vapors.[1] |

| Eye Protection | Indirect Vent Goggles + Face Shield | High alkalinity causes irreversible corneal opacity (saponification of eye lipids).[1] |

Emergency Response: Spill and Exposure SOP

This protocol is designed to be self-validating: if the cleanup generates heat or fumes, the neutralization step was too aggressive.

Step-by-Step Spill Cleanup

-

Evacuate & Ventilate: Clear the area. Amines have low olfactory fatigue thresholds (you stop smelling them even when present).[1]

-

PPE Up: Don full-face respirator and butyl gloves.[1]

-

Contain: Dike the spill with non-reactive absorbent (vermiculite or sand).[1]

-

Neutralization (The "Soft" Approach):

-

Disposal: Collect slurry into hazardous waste drums labeled "Corrosive - Alkaline". Do not seal drums immediately if gas evolution is suspected.

Visualization: Handling Decision Logic

Figure 2: Decision matrix for routine handling and emergency response, emphasizing thermal limits and material compatibility.

References

-

European Chemicals Agency (ECHA). (2019).[1] Piperazine: Human Health Tier II Assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).[1] Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (2014).[1] Piperazine dihydrochloride.[1] Centers for Disease Control and Prevention.[1] Retrieved from [Link][1]

-

PubChem. (2025).[1] N-Aminoethylpiperazine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Patsnap Synapse. (2024).[1][5][6][7] Mechanism of Piperazine. Retrieved from [Link]

Sources

- 1. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ec.europa.eu [ec.europa.eu]

- 3. youtube.com [youtube.com]

- 4. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 5. sds.edqm.eu [sds.edqm.eu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. N-Aminoethylpiperazine - Safety Data Sheet [chemicalbook.com]

Navigating the Physicochemical Landscape of 3-(4-Isopropyl-piperazin-1-yl)-propylamine: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the key physicochemical properties of 3-(4-Isopropyl-piperazin-1-yl)-propylamine, with a specific focus on its boiling and melting points. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed exploration of the methodologies for determining these critical parameters, alongside an analysis of data from structurally related compounds to establish a scientifically grounded estimation.

Introduction: The Significance of Physicochemical Properties

The boiling and melting points of an active pharmaceutical ingredient (API) are fundamental physical constants that dictate its behavior during various stages of drug development, manufacturing, and formulation. These properties influence purification techniques, storage conditions, and the choice of drug delivery systems. For a molecule such as 3-(4-Isopropyl-piperazin-1-yl)-propylamine, a substituted piperazine derivative, understanding these thermal characteristics is paramount for its potential applications.

Physicochemical Data of 3-(4-Isopropyl-piperazin-1-yl)-propylamine and Related Compounds

The table below summarizes the available boiling and melting point data for structurally similar piperazine derivatives. This comparative analysis allows for an informed estimation of the expected thermal properties of the target compound. The presence of the isopropyl group in 3-(4-Isopropyl-piperazin-1-yl)-propylamine is expected to influence its boiling and melting points relative to these analogs.

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |

| 3-(4-Isopropyl-piperazin-1-yl)-propylamine | 4553-26-8 | C10H23N3 | Data not available | Data not available |

| 3-(4-Methylpiperazin-1-yl)propylamine | 4572-03-6 | C8H19N3 | 113-114 (at 13 mmHg) | Not available |

| 3-(4-Benzyl-piperazin-1-yl)-propylamine | 4553-27-9 | C14H23N3 | 116-119 (at 0.1 Torr) | Not available |

| 1-Isopropylpiperazine | 4318-42-7 | C7H16N2 | 180-181 | Not available |

| 3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine | 7209-38-3 | C10H24N4 | Not available | 14[1] |

Experimental Protocols for Boiling and Melting Point Determination

The determination of accurate boiling and melting points requires standardized experimental procedures. The following protocols are established methods suitable for amine-containing organic compounds like 3-(4-Isopropyl-piperazin-1-yl)-propylamine.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered compound is loaded into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to pack the sample at the bottom.[2][3]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[2]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.[2]

-

Purity Check: A sharp melting range (typically 0.5-1°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities. A mixed melting point determination can be performed to confirm the identity of a compound.

Diagram of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This value is dependent on the atmospheric pressure.

This micro-method is suitable for small sample volumes.[4]

Apparatus:

-

Thiele tube

-

Heat-resistant oil (e.g., mineral oil)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or other heat source

Procedure:

-

Sample Setup: A small amount of the liquid sample is placed in the small test tube. A capillary tube, with its open end downwards, is placed inside the test tube.

-

Assembly: The test tube is attached to a thermometer, and the assembly is placed in the Thiele tube containing the heating oil.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued.

-

Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

For larger sample volumes (at least 5 mL), a simple distillation can be used to determine the boiling point.[4][6]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

Procedure:

-

Apparatus Setup: The distillation apparatus is assembled with the liquid sample and a boiling chip in the distillation flask. The thermometer bulb should be positioned just below the side arm of the distillation flask.

-

Heating: The liquid is heated to a steady boil.

-

Observation: As the vapor rises and surrounds the thermometer bulb, the temperature will stabilize.

-

Recording: The constant temperature at which the liquid is distilling is recorded as the boiling point. It is also important to record the atmospheric pressure at the time of the measurement.

Diagram of Boiling Point Determination Logic

Caption: Decision logic for selecting a boiling point determination method based on sample volume.

Causality and Trustworthiness in Experimental Choices

The choice of method for determining boiling and melting points is guided by the quantity of the available sample and the required precision.

-

Melting Point: The use of a slow heating rate is crucial for ensuring that the temperature of the heating block is the same as the temperature of the sample. Rapid heating can lead to an erroneously high and broad melting range. The visual observation of the phase transition provides a direct and reliable measure.

-

Boiling Point: The Thiele tube method relies on the principle that the vapor pressure of the liquid equals the external pressure at the boiling point. The cessation of bubbles and the entry of the liquid into the capillary tube accurately mark this equilibrium point. The simple distillation method provides a boiling point under conditions of continuous phase transition, which is highly reliable for pure liquids. Recording the atmospheric pressure is essential as the boiling point is pressure-dependent.

Conclusion

While the precise experimental boiling and melting points of 3-(4-Isopropyl-piperazin-1-yl)-propylamine are not currently documented in publicly accessible sources, this guide provides the necessary framework for their determination. By employing the detailed experimental protocols outlined herein and considering the data from structurally related compounds, researchers can confidently establish these critical physicochemical parameters. This foundational knowledge is indispensable for the advancement of research and development involving this and other novel chemical entities.

References

- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.

- 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine,terephthalic acid. (n.d.). Echemi.

- Determination of Melting Point. (n.d.). Wired Chemist.

- Experiment 1 - Melting Points. (2013, April 15). University of Missouri–St. Louis.

- Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S.

- 3-[4-(Diphenylmethyl)piperazin-1-yl]propan-1-amine. (n.d.). U.S. Environmental Protection Agency.

- 3-(4-Ethylpiperazin-1-yl)propan-1-amine. (n.d.). PubChem.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- BOILING POINT DETERMINATION. (n.d.). Retrieved from University of Calgary, Department of Chemistry.

- ISOPROPYLAMINE. (n.d.). CAMEO Chemicals.

- Determination of Boiling Point (B.P). (n.d.).

- 4553-26-8|3-(4-Isopropyl-piperazin-1-yl)-propylamine. (n.d.). BLDpharm.

- 3-(4-Benzyl-piperazin-1-yl)-propylamine. (n.d.). Sigma-Aldrich.

- 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.

- Saaidpour, S. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors.

- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.

- 3-(4-Benzylpiperazin-1-yl)propan-1-amine. (n.d.). PubChem.

- 1,4-Bis(3-aminopropyl)piperazine(7209-38-3). (n.d.). ChemicalBook.

- Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide. (n.d.). Benchchem.

- Isopropylamine. (n.d.). In Wikipedia.

- 3-(4-Methylpiperazin-1-yl)propan-1-amine. (n.d.). CymitQuimica.

- 1,4-Bis(3-aminopropyl)piperazine. (n.d.). PubChem.

Sources

- 1. 1,4-Bis(3-aminopropyl)piperazine(7209-38-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Methodological & Application

Synthesis protocols for 3-(4-Isopropyl-piperazin-1-yl)-propylamine

An in-depth guide to the synthesis of 3-(4-Isopropyl-piperazin-1-yl)-propylamine, a valuable diamine intermediate in pharmaceutical and chemical research. This document provides detailed, field-proven protocols, explains the chemical principles behind the procedures, and emphasizes safety and characterization.

Introduction: The Strategic Synthesis of a Key Building Block

3-(4-Isopropyl-piperazin-1-yl)-propylamine is a bifunctional organic molecule featuring a tertiary amine within a piperazine ring and a terminal primary amine. This structure makes it a highly versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The strategic placement of its nitrogen atoms allows for differential functionalization, making it a sought-after intermediate.

This guide details a robust and widely applicable two-step synthetic route. The overall strategy involves:

-

Cyanoethylation: An aza-Michael addition of N-isopropylpiperazine to acrylonitrile to form the nitrile intermediate, 3-(4-isopropylpiperazin-1-yl)propanenitrile.

-

Nitrile Reduction: The catalytic hydrogenation of the nitrile intermediate to yield the target primary amine, 3-(4-Isopropyl-piperazin-1-yl)-propylamine.

This approach is efficient, scalable, and relies on well-established chemical transformations, ensuring high yields and purity of the final product.

Part 1: Synthesis of Intermediate: 3-(4-Isopropylpiperazin-1-yl)propanenitrile

The initial step in the synthesis is the formation of a carbon-nitrogen bond via the cyanoethylation of N-isopropylpiperazine. This reaction is a classic example of an aza-Michael addition.

Principle and Mechanism: Aza-Michael Addition

The reaction proceeds via the nucleophilic attack of the secondary amine of N-isopropylpiperazine on the electron-deficient β-carbon of acrylonitrile.[1] Acrylonitrile is an excellent Michael acceptor due to the strong electron-withdrawing nature of the nitrile group (-C≡N), which polarizes the carbon-carbon double bond.[2] The reaction is typically conducted without a catalyst, although it can be accelerated by protic solvents. The mechanism involves the formation of a zwitterionic intermediate which then undergoes proton transfer to yield the final product.

Experimental Protocol: Cyanoethylation

Materials and Reagents:

-

N-Isopropylpiperazine

-

Acrylonitrile (stabilized with hydroquinone)

-

Ethanol, reagent grade

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Charge the flask with N-isopropylpiperazine (e.g., 0.5 mol). Add ethanol (200 mL) and stir until the amine is fully dissolved.

-

Initiation: Slowly add acrylonitrile (e.g., 0.55 mol, 1.1 equivalents) to the stirred solution at room temperature. The addition is often exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent (ethanol) and any unreacted acrylonitrile under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, 3-(4-isopropylpiperazin-1-yl)propanenitrile, is often of sufficient purity for the subsequent reduction step. If higher purity is required, it can be purified by vacuum distillation.

Data Presentation: Reagent Table

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |

| N-Isopropylpiperazine | 128.22 | 0.50 | 1.0 | 64.11 g |

| Acrylonitrile | 53.06 | 0.55 | 1.1 | 29.18 g (36.9 mL) |

| Ethanol (Solvent) | 46.07 | - | - | 200 mL |

Workflow Visualization

Caption: Workflow for the synthesis of the nitrile intermediate.

Part 2: Synthesis of Target Compound via Catalytic Hydrogenation

The final and critical step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is the most efficient and industrially preferred method for this transformation due to its high selectivity and clean nature.[3]

Principle and Mechanism: Nitrile Reduction

The catalytic hydrogenation of nitriles to primary amines is a surface-mediated reaction.[4] The reaction involves the sequential addition of two moles of hydrogen (H₂) across the carbon-nitrogen triple bond.[3] An imine is formed as a reactive intermediate, which is then further reduced to the primary amine.

A significant challenge in nitrile reduction is preventing the formation of secondary and tertiary amine byproducts.[3] These byproducts arise from the reaction of the intermediate imine with the newly formed primary amine product. To suppress this side reaction, the hydrogenation is often carried out in the presence of ammonia.[5] Ammonia competes with the primary amine product for reaction with the imine intermediate, thereby maximizing the yield of the desired primary amine. Raney Nickel and Raney Cobalt are highly effective catalysts for this transformation.[5][6]

Experimental Protocol: Catalytic Hydrogenation

Materials and Reagents:

-

3-(4-Isopropylpiperazin-1-yl)propanenitrile

-

Raney Nickel (or Raney Cobalt), slurry in water

-

Methanol or Ethanol

-

Ammonia solution (e.g., 7N in Methanol)

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Hydrogen gas source

-

Filter aid (e.g., Celite)

Procedure:

-

Catalyst Preparation: In the autoclave, under an inert atmosphere (e.g., nitrogen or argon), carefully wash the Raney Nickel slurry (e.g., 5-10% by weight of the nitrile) with the reaction solvent (e.g., methanolic ammonia) to remove the storage water.

-

Reaction Setup: Add the solution of 3-(4-isopropylpiperazin-1-yl)propanenitrile (e.g., 0.4 mol) in methanolic ammonia (e.g., 500 mL of 7N solution) to the autoclave containing the prepared catalyst.

-

Hydrogenation: Seal the autoclave. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and begin vigorous stirring.[5][7]

-

Reaction Conditions: Heat the reactor to the target temperature (e.g., 40-80°C).[5][7] The reaction is monitored by the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the catalyst to dry in the air. Keep the filter cake wet with solvent.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude 3-(4-Isopropyl-piperazin-1-yl)-propylamine can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Data Presentation: Hydrogenation Parameters

| Parameter | Recommended Value | Rationale / Reference |

| Catalyst | Raney Nickel or Raney Cobalt | High activity and selectivity for nitrile reduction.[5][6] |

| Catalyst Loading | 5-10% w/w (substrate) | Provides sufficient active sites for the reaction.[7] |

| Solvent | Methanol or Ethanol with Ammonia | Ammonia suppresses secondary amine formation.[5] |

| Hydrogen Pressure | 10 - 50 bar | Higher pressure increases reaction rate.[7] |

| Temperature | 40 - 80 °C | Balances reaction rate and selectivity.[5] |

| Typical Yield | >90% | High efficiency is typical for this reaction.[5] |

Mechanism Visualization

Caption: Simplified mechanism of catalytic nitrile reduction.

Safety Considerations

-

Acrylonitrile: This reagent is highly flammable, toxic upon inhalation, ingestion, and skin contact, and is a suspected human carcinogen.[2] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Raney Nickel/Cobalt: These catalysts are pyrophoric when dry and can ignite spontaneously in air. Always handle as a slurry and keep the catalyst wet with solvent. After filtration, the catalyst should be quenched safely (e.g., with dilute acid).

-

Catalytic Hydrogenation: Reactions involving hydrogen gas under pressure carry a risk of explosion. Use a properly rated and maintained autoclave behind a safety shield. Ensure proper purging procedures are followed to remove all air before introducing hydrogen.

References

-

Wikipedia. Nitrile reduction. [Link]

-

T. Takeda, et al. (2018). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC. [Link]

-

M. C. Wassenaar, et al. (2017). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology (RSC Publishing). [Link]

- Zolton, J. (1999). Hydrogenation of nitriles to produce amines. U.S.

- Vandenburg, E. (1983). Method for the hydrogenation of nitriles to primary amines. U.S.

- Wolff, et al. (2019). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. U.S.

-

A. V. Sumper, et al. (2006). A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. Dalton Transactions. [Link]

-

S. Thiyagarajan, et al. (2023). Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. Scientific Reports. [Link]

-

Wikipedia. Acrylonitrile. [Link]

Sources

- 1. Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acrylonitrile - Wikipedia [en.wikipedia.org]

- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 4. 3-(4-Methylpiperazin-1-yl)propanenitrile|CAS 4491-92-3 [benchchem.com]

- 5. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]

- 6. US5869653A - Hydrogenation of nitriles to produce amines - Google Patents [patents.google.com]

- 7. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

Application Note: 3-(4-Isopropyl-piperazin-1-yl)-propylamine as a Versatile Solubilizing Intermediate in Targeted Therapeutics

Executive Summary & Structural Rationale

In modern medicinal chemistry, the optimization of a lead compound often hits a critical bottleneck: the "brick dust" phenomenon. Highly potent heterocyclic scaffolds—such as purines, pyrimidines, and quinazolines—frequently exhibit poor aqueous solubility and suboptimal pharmacokinetic profiles. To circumvent this, the strategic installation of a solubilizing pharmacophore is required. 3-(4-Isopropyl-piperazin-1-yl)-propylamine (CAS: 4553-26-8) has emerged as a premier bifunctional intermediate for this exact purpose[1].

As a Senior Application Scientist, I approach the use of this compound not just as a chemical building block, but as a structural solution to biological barriers. The architecture of this intermediate provides a tri-part advantage:

-

Primary Amine : Acts as a highly reactive, unhindered nucleophile, enabling rapid integration into core scaffolds via Nucleophilic Aromatic Substitution (SNAr) or amide coupling.

-

Propyl Linker : Serves as a flexible 3-carbon spacer. In kinase inhibitors, this length is precisely calibrated to project the basic tail out of the narrow, hydrophobic ATP-binding pocket and into the solvent-exposed region.

-

Isopropyl-piperazine Moiety : A sterically hindered, basic group. At physiological pH (7.4), the piperazine nitrogen is protonated. This drastically lowers the overall LogD of the drug candidate, improving aqueous solubility, while the isopropyl group provides sufficient steric bulk to mitigate off-target hERG channel liabilities often associated with exposed basic amines.

Physicochemical Profiling

Understanding the baseline properties of the intermediate is essential for predicting its behavior during synthesis and physiological deployment[1].

Table 1: Physicochemical Properties of 3-(4-Isopropyl-piperazin-1-yl)-propylamine

| Property | Value |

| CAS Number | 4553-26-8 |

| Molecular Weight | 185.31 g/mol |

| Molecular Formula | C10H23N3 |

| Physical State | Colorless to pale yellow liquid |

| Primary Amine pKa | ~ 10.5 (Calculated) |

| Piperazine pKa | ~ 8.5 (Calculated) |

Mechanistic Role in Drug Design

The utility of 3-(4-Isopropyl-piperazin-1-yl)-propylamine is best demonstrated in the development of targeted kinase inhibitors. For example, in the synthesis of purine-based dual inhibitors of CDK2 and CDK7, appending this specific moiety transformed completely inactive, insoluble precursors into highly potent, sub-micromolar inhibitors[2]. Similarly, it is frequently utilized in the design of selective FGFR4 inhibitors, where it is appended via amide linkages to interact with solvent-exposed acidic residues[3].

Pharmacophore model illustrating the structural role of the intermediate in kinase inhibitors.